vamorolone
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Overview
Description
vamorolone is a complex organic compound with significant biological and chemical properties. It is a 21-hydroxy steroid, which plays a crucial role in various biochemical processes .
Preparation Methods
The synthesis of vamorolone involves multiple steps. One common synthetic route includes the use of 1-bromo-4-(2-phenylpropyl)benzene and ethisterone as starting materials. The reaction is catalyzed by bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in the presence of triethylamine and anhydrous acetonitrile. The mixture is stirred under nitrogen at 70°C for 8 hours, followed by extraction and purification using column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
vamorolone has numerous applications in scientific research. It is used in the study of steroid metabolism and its effects on various biological systems. In medicine, it is investigated for its potential therapeutic effects in treating hormonal imbalances and inflammatory conditions. In the chemical industry, it serves as a precursor for synthesizing other complex molecules .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to steroid receptors, modulating gene expression and influencing various physiological processes. The exact mechanism involves the activation of receptor-mediated signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds include other 21-hydroxy steroids such as cortisol and corticosterone. Compared to these compounds, vamorolone has unique structural features that contribute to its distinct biological activities .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3 |
InChI Key |
ZYTXTXAMMDTYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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